molecular formula C10H15N3 B1405222 N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine CAS No. 1820673-39-9

N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine

Cat. No.: B1405222
CAS No.: 1820673-39-9
M. Wt: 177.25 g/mol
InChI Key: JYQRFNVJLWDQRA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Properties

Research has demonstrated the formation of organic salts based on derivatives of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine, such as 5,7-dimethyl-1,8-naphthyridine-2-amine, through classical hydrogen bonds and other intermolecular interactions. These compounds exhibit significant potential in creating crystalline solids with diverse structural properties due to their ability to form stable supramolecular assemblies via non-covalent bonds. The formation of these assemblies is primarily driven by classical hydrogen bonds between the naphthyridine derivatives and acidic units, leading to various salt forms that have been characterized using techniques like IR, mp, EA, and XRD. These studies highlight the role of these compounds in developing new materials with tailored supramolecular structures (Dong et al., 2018), (Jin et al., 2010), (Jin et al., 2011).

Synthesis Techniques

Efficient synthetic routes have been developed for the creation of this compound derivatives, utilizing multi-component reactions and domino processes. These methods enable the synthesis of tetrasubstituted dihydropyridines and fused naphthyridines, showcasing the versatility of these compounds in organic synthesis. The synthesis involves the use of readily available starting materials and catalysts, highlighting the practical applicability of these methods in generating a wide array of naphthyridine derivatives with potential applications in various fields of chemistry (A. Khan & Md. Musawwer Khan, 2011).

Material Science Applications

This compound derivatives have been explored for their potential applications in material science, particularly in the development of novel polyimides and luminescent materials. These studies have led to the synthesis of new fluorinated polyimides with excellent solubility, thermal stability, and low dielectric constants, which are crucial properties for materials used in electronic and optical devices. Furthermore, the luminescent properties of certain complexes derived from these naphthyridine derivatives have been investigated, revealing their potential as emissive materials for optoelectronic applications (Chung & Hsiao, 2008), (Zuo et al., 2003).

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)10-8-4-3-6-11-9(8)5-7-12-10/h5,7,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQRFNVJLWDQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820673-39-9
Record name N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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